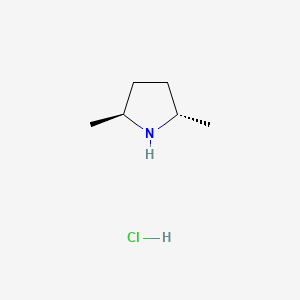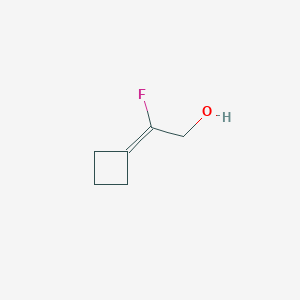
2-Cyclobutylidene-2-fluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutylidene-2-fluoroethan-1-ol is a chemical compound with the CAS number 119059-93-7 . It has a molecular weight of 116.14 and is known for its unique properties that make it valuable in research, including its role as a catalyst and its potential in drug synthesis and organic chemistry studies.
Physical And Chemical Properties Analysis
2-Cyclobutylidene-2-fluoroethan-1-ol is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Polymerization and Material Science
The thermal cyclopolymerization of semi-fluorinated perfluorocyclobutyl (PFCB) polymers demonstrates significant advancements in material science, particularly in the creation of semi-crystalline polymers. This process involves fluoroalkylation and subsequent heating to produce high molecular weight polymers that exhibit exceptional crystallinity and solubility in common solvents. The unique crystalline properties of these polymers, alongside their thermal stability, open up new avenues for application in various fields, including aerospace and electronics, due to their enhanced mechanical and chemical resistance properties (Smith et al., 2004).
Fluoropolymers and Copolymers
Fluoropolymers, characterized by their fluorine content, have found extensive applications in various industries due to their exceptional resistance to chemicals, temperature, and electricity. The review on the development and trends in vinylidene fluoride (VDF) polymers and copolymers highlights the synthesis, properties, and diverse applications of these materials. From thermoplastic and elastomeric materials to applications in fuel cell membranes and ultrafiltration, VDF-containing polymers demonstrate a broad range of functionalities that can be tailored for specific applications, thereby underscoring the importance of research in this area for future technological advancements (Améduri, 2009).
Synthetic Organic Chemistry
The exploration of 1,1-difluoro-1-alkenes in synthesizing ring-fluorinated hetero- and carbocycles showcases a remarkable advancement in synthetic organic chemistry. By utilizing the unique properties of fluorine, researchers have achieved disfavored 5-endo-trig cyclizations, leading to the synthesis of various fluorinated compounds with high yields. This methodology provides a new avenue for the efficient synthesis of complex fluorinated molecules, which are invaluable in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability (Ichikawa et al., 2002).
Medicinal Chemistry and Imaging
In medicinal chemistry, the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) represents a significant stride in the development of potential PET ligands for tumor detection. These compounds have demonstrated high uptake in rodent models of brain tumors, suggesting their potential for imaging applications in oncology. The ability to monitor tumor progression and response to treatment using such novel PET ligands could revolutionize cancer diagnostics and personalized medicine (Martarello et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
2-cyclobutylidene-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-6(4-8)5-2-1-3-5/h8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPFDKZICUCPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(CO)F)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylidene-2-fluoroethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)
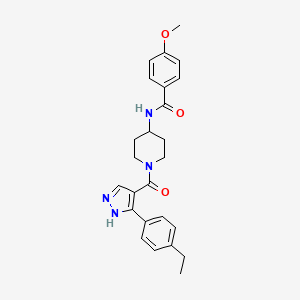

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)
![ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2516581.png)
![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)
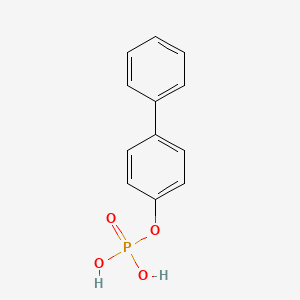
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)
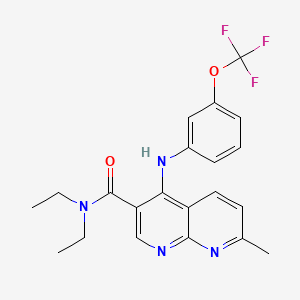
![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)
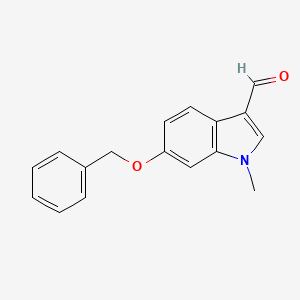
![Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate](/img/structure/B2516594.png)
